3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol
Overview
Description
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce different alcohols.
Scientific Research Applications
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is used in various scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions on other parts of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the molecule being synthesized.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable under acidic conditions compared to TBDPS.
Triisopropylsilyl (TIPS): Offers similar stability to TBDPS but is more resistant to fluoride ions.
Trimethylsilyl (TMS): A smaller silyl protecting group that is less stable than TBDPS and TIPS.
Uniqueness
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of hydroxyl groups are required .
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15,22H,16-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXIIERCRTXTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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